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Efficacy & Safety Profile of Pemigatinib

Aspect Details

Approved Indication Adults with previously treated, unresectable locally advanced or
metastatic cholangiocarcinoma with FGFR2 fusions or
rearrangements [1] [2].

Recommended Phase Il Dose 13.5 mg orally, once daily, on an intermittent schedule (2 weeks on,
1 week off) [1].

Key Efficacy Data (from Clinical
Trials)

- Overall Response Rate (ORR)  37.0% - 43.2% in patients with FGFR2 fusions/rearrangements [1]
[3].

- Complete Response (CR) Rate  Approximately 3% [3].

- Median Duration of Response 7.3 to 8.1 months [1].
(DOR)
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- Median Progression-Free
Survival (PFS)

Key Safety Data (from Clinical
Trials)

- Most Common Treatment-
Emergent Adverse Event
(TEAE)

- Other Common TEAEs

- TEAE Management
Expanded Access Program
(EAP) Findings

- Primary Focus

- Most Frequent Adverse Event

- Most Common Serious AE

- Treatment Discontinuation
due to AEs

Details

7.0 months [1].

Hyperphosphatemia (75.0%; grade =3, 2.3%) [1]. This is an on-

target, pharmacodynamic effect of FGFR inhibition.

Alopecia, diarrhea, fatigue, dysgeusia, dry eyes [4] [3].

Dose interruption (51.6%), dose reduction (10.9%), and TEAE-
related discontinuation (10.2%) were reported [1].

Safety and tolerability in a real-world context [5].

Hyperphosphatemia (22.5%) [5].

Cholangitis (3.4%) [5].

7.9% of patients [5].

Experimental & Clinical Trial Protocols

For research and development professionals, the methodologies from key studies are detailed below.

FIGHT-101 (Phase l/ll First-in-Human Study)

e Objective: To evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary
efficacy of pemigatinib in patients with refractory advanced malignancies [1].
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e Study Design:

o Part 1 (Dose Escalation): Used a 3 + 3 design to determine the maximum tolerated dose
(MTD) and pharmacologically active dose. No DLTs were reported, and the MTD was not
reached [1].

o Part 2 (Dose Expansion): Evaluated the recommended phase Il dose (13.5 mg QD) in tumors
with FGF/FGFR alterations [1].

e Dosing Schedules: Patients received pemigatinib either continuously or on an intermittent schedule
(2 weeks on/1 week off) [1].
e Key Assessments:

o Safety: Frequency, duration, and severity of TEAEs graded by CTCAE v4.03.
Hyperphosphatemia was graded per a study-specific guideline [1].

o Efficacy: Tumor assessment per RECIST 1.1 by investigators every three cycles [1].

o Pharmacodynamics/Pharmacokinetics: Serum phosphate levels were monitored as a marker
of target engagement. Blood samples were collected at multiple timepoints to determine
pemigatinib plasma concentrations [1].

FIGHT-202 (Phase Il Registrational Study)

e Objective: To confirm the efficacy and safety of pemigatinib specifically in patients with previously
treated, advanced cholangiocarcinoma [3].

¢ Study Design: A single-arm, multicenter trial that led to the accelerated approval of pemigatinib. It
enrolled patients into cohorts based on their FGF/FGFR status, with the primary cohort being those
with FGFR2 fusions or rearrangements [3] [2].

¢ Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee

1.

Global Expanded Access Program (EAP)

e Objective: To provide pemigatinib to patients in regions where it was not yet commercially available
and to gather further safety data [5].

e Study Design: A prospective, global program. Physicians requested pemigatinib for eligible patients
with locally advanced or metastatic CCA and FGFR alterations [5].

e Primary Focus: Monitoring and reporting of adverse events (AES) to confirm the safety profile
observed in clinical trials [5].

Signaling Pathway & Clinical Workflow
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The diagrams below illustrate pemigatinib's mechanism of action and its clinical development pathway.
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Click to download full resolution via product page

Diagram 1: Pemigatinib inhibits the FGFRZ2 signaling pathway. In cholangiocarcinoma with FGFR?2 fusions
or rearrangements, the receptor is constitutively active, driving tumor growth. Pemigatinib binds to and
inhibits FGFR2, blocking downstream signaling pathways that promote cell proliferation and survival [3]
[2].
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Diagram 2: Clinical decision pathway for pemigatinib use. Treatment is contingent on identifying an FGFR2
alteration via molecular testing. Once initiated, proactive monitoring for efficacy and common adverse

events, particularly hyperphosphatemia, is essential [1] [5] [3].
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Key Insights for Professionals

o Efficacy Driver: Clinical responses to pemigatinib are primarily driven by the presence of FGFR2
fusions or rearrangements. Tumors with these alterations showed significantly higher response
rates (25.0%) compared to other alteration types in early trials [1].

o Safety Management: Hyperphosphatemia is a common, on-target effect and is generally
manageable with dietary modifications, phosphate binders, and/or dose adjustments. This
pharmacodynamic effect can serve as a marker for target engagement [1] [4].

¢ Confirmed Tolerability: The EAP data reinforces the manageable safety profile from clinical trials,
with a low rate of treatment discontinuation due to adverse events (7.9%), supporting its use in the
real-world setting [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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